Cas no 1240217-89-3 (3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride)

3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride is a pyrazole derivative with significant utility in pharmaceutical and chemical research. Its structural features, including the methylphenyl substitution and amine functionality, make it a valuable intermediate in the synthesis of biologically active compounds. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly relevant in medicinal chemistry for the development of heterocyclic scaffolds with potential therapeutic applications. Its purity and well-defined chemical properties ensure reproducibility in experimental settings. Researchers value this compound for its versatility in organic synthesis and its role in exploring structure-activity relationships in drug discovery.
3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride structure
1240217-89-3 structure
Product Name:3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride
CAS No:1240217-89-3
MF:C10H12ClN3
MW:209.675380706787
CID:1075327
PubChem ID:46736402
Update Time:2025-10-29

3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
    • CS-0252529
    • AKOS015844464
    • 3-(2-methylphenyl)-1H-pyrazol-5-amine hydrochloride
    • 5-(2-METHYLPHENYL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE
    • EN300-60681
    • 1240217-89-3
    • 3-(2-methylphenyl)-1H-pyrazol-5-aminehydrochloride
    • 5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride
    • 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride
    • MDL: MFCD11506447
    • Inchi: 1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H
    • InChI Key: WAOFHNCHKMNFHV-UHFFFAOYSA-N
    • SMILES: Cl.N1C(=CC(N)=N1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 209.0719751g/mol
  • Monoisotopic Mass: 209.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride

Comprehensive Overview of 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride (CAS No. 1240217-89-3)

3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride (CAS No. 1240217-89-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the pyrazole amine class, which is known for its diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural properties and reactivity. The hydrochloride salt form enhances its solubility, making it more suitable for various experimental and industrial applications.

One of the key reasons for the growing interest in 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride is its potential role in drug discovery. Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the 2-methylphenyl group in this compound may contribute to its binding affinity with specific biological targets, a topic frequently searched by researchers in medicinal chemistry. Recent trends in AI-driven drug design have also highlighted the importance of such compounds in virtual screening and molecular docking studies.

From a synthetic chemistry perspective, CAS No. 1240217-89-3 serves as a valuable intermediate in the preparation of more complex molecules. Its amine functionality allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the current focus on combinatorial chemistry and fragment-based drug design, which are hot topics in academic and industrial research. Users often search for "pyrazole amine synthesis" or "modified pyrazole derivatives," reflecting the demand for innovative methodologies.

The physicochemical properties of 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride are also of great interest. Its molecular weight, melting point, and solubility profile are critical parameters for formulation scientists. These details are frequently queried in databases like PubChem and Reaxys, indicating the compound's relevance in material science and formulation development. Additionally, the hydrochloride form is often preferred in pharmaceutical applications due to its stability and bioavailability, a point emphasized in recent forum discussions and research papers.

In the context of green chemistry, there is a rising demand for sustainable synthesis routes for compounds like 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride. Researchers are exploring catalytic methods and solvent-free reactions to minimize environmental impact. This trend is reflected in search queries such as "green synthesis of pyrazole amines" and "eco-friendly heterocyclic compounds." The compound's potential for scalable and sustainable production makes it a candidate for further investigation in this area.

Another area of interest is the analytical characterization of CAS No. 1240217-89-3. Advanced techniques like NMR, HPLC, and mass spectrometry are commonly used to confirm its purity and structure. These methods are frequently discussed in online forums and scientific communities, where users seek guidance on "pyrazole amine characterization" or "HPLC methods for amine derivatives." The availability of high-quality analytical data is crucial for ensuring reproducibility in research, a concern often raised by peer reviewers and quality control teams.

Looking ahead, 3-(2-Methylphenyl)-1H-pyrazol-5-amine Hydrochloride is poised to remain a compound of interest in both academic and industrial settings. Its versatility as a building block, combined with its potential biological activities, ensures its place in ongoing research. As the scientific community continues to explore new applications and synthetic routes, this compound will likely feature prominently in publications and patent filings. For those interested in the latest developments, tracking updates on platforms like Google Scholar and PubMed is highly recommended.

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